molecular formula C45H47N5O6 B1446024 H-Phe-Phe-Phe-Phe-Phe-OH CAS No. 65757-10-0

H-Phe-Phe-Phe-Phe-Phe-OH

Cat. No. B1446024
CAS RN: 65757-10-0
M. Wt: 753.9 g/mol
InChI Key: YQUHACPEXSVYDL-HECCNADXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Phe-Phe-Phe-Phe-Phe-OH” is a peptide composed of five phenylalanine (Phe) molecules . Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine .


Synthesis Analysis

The synthesis of peptides like “H-Phe-Phe-Phe-Phe-Phe-OH” can be achieved through various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Phe-Phe motif is a minimalist building block that drives the self-assembly of short peptides into nanostructures and hydrogels .


Molecular Structure Analysis

The Phe-Phe motif has been found to self-assemble into nanostructures and hydrogels . The molecular structure of “H-Phe-Phe-Phe-Phe-Phe-OH” allows it to form vertically aligned, highly ordered 3-D bionanostructures .


Chemical Reactions Analysis

The Phe-Phe motif is known for its self-assembly properties, which are driven by weak interactions such as hydrogen bonding, electrostatic attractions, and van der Waals forces .


Physical And Chemical Properties Analysis

“H-Phe-Phe-Phe-Phe-Phe-OH” has a molecular weight of 459.54 . It is a white powder with a density of 1.229±0.06 g/cm3 (Predicted), a melting point of 288-290℃, and a boiling point of 582.8±50.0 °C (Predicted) .

Scientific Research Applications

Nanomedicine and Drug Delivery

The Phe-Phe motif has been widely recognized for its ability to drive the self-assembly of short peptides into nanostructures and hydrogels . This property is particularly beneficial in nanomedicine , where such structures can be used for targeted drug delivery systems. The self-assembled nanostructures can encapsulate therapeutic agents and release them at specific sites, minimizing side effects and improving treatment efficacy.

Biomaterials Development

Peptides with the Phe-Phe motif are also instrumental in the development of biomaterials . They can form hydrogels that provide a biocompatible matrix for cell growth, making them suitable for tissue engineering applications. These materials can support the regeneration of tissues or act as scaffolds for the growth of new cells.

Therapeutic Paradigms

The unique physicochemical properties of peptides like H-Phe-Phe-Phe-Phe-Phe-OH allow for the creation of new therapeutic paradigms . For instance, their ability to form stable structures at a nanoscale can be harnessed to interact with biological systems in novel ways, potentially leading to breakthroughs in treating diseases at the molecular level.

Biomolecular Chemistry

The self-assembly properties of the Phe-Phe motif are significant in biomolecular chemistry . Researchers can utilize these properties to create various morphological structures, such as tubular, vesicular, or fibrillar formations, which have potential applications in sensor technology and bioelectronics.

Sensor Technology

Due to its structural versatility, H-Phe-Phe-Phe-Phe-Phe-OH can be used in the development of sensors . The peptide can form nanostructures that respond to environmental changes, making them ideal for creating sensors that can detect biological or chemical substances with high sensitivity.

Bioelectronics

In bioelectronics , the electrical properties of peptide-based nanostructures are explored for their potential use in electronic devices . The Phe-Phe motif can contribute to the development of biocompatible electronics that can interface with biological systems, opening up possibilities for advanced medical devices and diagnostics.

Safety and Hazards

“H-Phe-Phe-Phe-Phe-Phe-OH” is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The Phe-Phe motif has gained popularity as a building block for the self-assembly of short peptides and their analogues into nanostructures and hydrogels. These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The future of “H-Phe-Phe-Phe-Phe-Phe-OH” lies in its potential applications in nanomedicine and the creation of next-generation nanomedicines .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H47N5O6/c46-36(26-31-16-6-1-7-17-31)41(51)47-37(27-32-18-8-2-9-19-32)42(52)48-38(28-33-20-10-3-11-21-33)43(53)49-39(29-34-22-12-4-13-23-34)44(54)50-40(45(55)56)30-35-24-14-5-15-25-35/h1-25,36-40H,26-30,46H2,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H,55,56)/t36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHACPEXSVYDL-HECCNADXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H47N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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